canagliflozina hemihidrato

Descripción general

Descripción

La canagliflozina hemihidrato es un inhibidor del cotransportador de sodio-glucosa 2 (SGLT2) que se utiliza principalmente en el tratamiento de la diabetes mellitus tipo 2. Funciona al evitar que los riñones reabsorban la glucosa en el torrente sanguíneo, lo que aumenta la excreción de glucosa a través de la orina y reduce los niveles de glucosa en sangre . Este compuesto se comercializa bajo el nombre de marca Invokana y ha sido aprobado para uso médico en varias regiones, incluidos los Estados Unidos, la Unión Europea y Australia .

Aplicaciones Científicas De Investigación

Canagliflozin hemihydrate has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential modifications to enhance its efficacy and stability.

Biology: Research focuses on its effects on glucose metabolism and its potential benefits in treating other metabolic disorders.

Mecanismo De Acción

La canagliflozina hemihidrato ejerce sus efectos al inhibir el cotransportador de sodio-glucosa 2 (SGLT2) en los túbulos proximales de los riñones. Esta inhibición evita la reabsorción de la glucosa en el torrente sanguíneo, lo que provoca una mayor excreción de glucosa a través de la orina. El objetivo molecular es la proteína SGLT2, y la vía implica la reducción de la reabsorción de glucosa, lo que reduce los niveles de glucosa en sangre .

Compuestos Similares:

- Dapagliflozina

- Empagliflozina

- Ertugliflozina

Comparación: La this compound es única entre los inhibidores del SGLT2 debido a su estructura molecular específica y sus propiedades farmacocinéticas. Tiene una mayor afinidad por la proteína SGLT2 en comparación con compuestos similares, lo que lleva a una excreción de glucosa más eficaz y un mejor control glucémico . Además, se ha demostrado que reduce el riesgo de eventos cardiovasculares en pacientes con diabetes tipo 2, un beneficio que no es tan pronunciado en algunos otros inhibidores del SGLT2 .

Análisis Bioquímico

Biochemical Properties

Canagliflozin hemihydrate plays a significant role in biochemical reactions, particularly in glucose metabolism . It interacts with the SGLT2 protein, a key biomolecule in the kidneys responsible for glucose reabsorption . By inhibiting SGLT2, canagliflozin hemihydrate effectively reduces the reabsorption of glucose from renal tubules, leading to more excretion of glucose in urine .

Cellular Effects

Canagliflozin hemihydrate has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit human T cell effector function, compromising T cell receptor signaling and impacting on ERK and mTORC1 activity . It also impairs the activity of c-Myc, leading to a failure to engage in metabolic rewiring .

Molecular Mechanism

The molecular mechanism of action of canagliflozin hemihydrate involves its binding to the SGLT2 protein . This binding interaction inhibits the function of SGLT2, preventing the reabsorption of glucose from the renal tubules . This results in increased glucose excretion in the urine and lower blood glucose levels .

Temporal Effects in Laboratory Settings

It is known that canagliflozin hemihydrate is primarily metabolized by O-glucuronidation, mainly glucuronidated by UGT1A9 and UGT2B4 enzymes to two inactive O-glucuronide metabolites .

Metabolic Pathways

Canagliflozin hemihydrate is involved in the metabolic pathway of glucose reabsorption in the kidneys . It interacts with the SGLT2 protein, a key enzyme in this pathway, to inhibit glucose reabsorption .

Transport and Distribution

Canagliflozin hemihydrate is transported and distributed within cells and tissues via the bloodstream . It specifically targets the SGLT2 protein in the kidneys, where it exerts its glucose-lowering effects .

Subcellular Localization

The subcellular localization of canagliflozin hemihydrate is primarily at the SGLT2 protein in the kidneys . This specific localization allows it to effectively inhibit glucose reabsorption and exert its therapeutic effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de la canagliflozina hemihidrato implica disolver la canagliflozina en un disolvente orgánico que contiene ácido acético y agua. La solución se somete entonces a recristalización, donde se añade ácido acético para mejorar el contenido de agua, facilitando la formación de la forma hemihidrato . Este método es eficiente y adecuado para la producción industrial.

Métodos de Producción Industrial: La producción industrial de la this compound suele implicar el uso de ácido acético en el proceso de recristalización. El método está diseñado para ser simple y eficiente, asegurando una alta calidad y consistencia del producto .

3. Análisis de las Reacciones Químicas

Tipos de Reacciones: La this compound experimenta diversas reacciones químicas, entre ellas reacciones de oxidación, reducción y sustitución. Estas reacciones son cruciales para su síntesis y modificación.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación y otras reacciones de sustitución pueden implicar reactivos como los halógenos (cloro, bromo) u otros nucleófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios intermediarios y derivados de la canagliflozina, que son esenciales para su síntesis y aplicaciones farmacéuticas.

4. Aplicaciones de la Investigación Científica

La this compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se estudia por sus propiedades químicas únicas y sus posibles modificaciones para mejorar su eficacia y estabilidad.

Biología: La investigación se centra en sus efectos sobre el metabolismo de la glucosa y sus posibles beneficios en el tratamiento de otros trastornos metabólicos.

Análisis De Reacciones Químicas

Types of Reactions: Canagliflozin hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenation and other substitution reactions may involve reagents like halogens (chlorine, bromine) or other nucleophiles.

Major Products: The major products formed from these reactions include various intermediates and derivatives of canagliflozin, which are essential for its synthesis and pharmaceutical applications.

Comparación Con Compuestos Similares

- Dapagliflozin

- Empagliflozin

- Ertugliflozin

Comparison: Canagliflozin hemihydrate is unique among SGLT2 inhibitors due to its specific molecular structure and pharmacokinetic properties. It has a higher affinity for the SGLT2 protein compared to similar compounds, leading to more effective glucose excretion and better glycemic control . Additionally, it has been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes, a benefit that is not as pronounced in some other SGLT2 inhibitors .

Actividad Biológica

Canagliflozin hemihydrate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This compound functions by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and subsequently lowering plasma glucose levels. The following sections detail its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Canagliflozin works by selectively inhibiting SGLT2, a protein responsible for glucose reabsorption in the proximal renal tubules. By blocking SGLT2, canagliflozin reduces the renal threshold for glucose (RTG), resulting in increased urinary glucose excretion (UGE) and a subsequent decrease in plasma glucose concentrations. This mechanism operates independently of insulin, making it particularly beneficial for patients with T2DM who may have insulin resistance or deficiency .

Pharmacokinetics

The pharmacokinetics of canagliflozin hemihydrate reveal important absorption, distribution, metabolism, and excretion characteristics:

- Absorption : Canagliflozin is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 2 hours post-dose. The absolute bioavailability averages around 65%, and food does not significantly affect its pharmacokinetics .

- Distribution : The volume of distribution at steady state is approximately 119 L, indicating extensive tissue distribution. Canagliflozin is highly protein-bound (about 99%), primarily to albumin .

- Metabolism : The drug undergoes O-glucuronidation via UGT1A9 and UGT2B4 enzymes, producing inactive metabolites. Minimal oxidative metabolism occurs through CYP3A4 .

- Excretion : Following administration, about 41.5% of the drug is excreted unchanged in feces, with renal excretion accounting for a smaller proportion .

Clinical Efficacy

Clinical studies have demonstrated that canagliflozin effectively reduces HbA1c levels and fasting plasma glucose in patients with T2DM:

- In a 52-week study involving Japanese patients, canagliflozin doses of 100 mg and 200 mg resulted in significant reductions in HbA1c ranging from -0.80% to -1.26% .

- A mixed meal tolerance test indicated that canagliflozin 300 mg provided greater reductions in postprandial glucose excursions compared to lower doses .

- The drug has been shown to promote weight loss due to caloric loss associated with increased urinary glucose excretion .

Summary of Clinical Findings

| Study Duration | Dose (mg) | HbA1c Reduction (%) | Weight Change (kg) |

|---|---|---|---|

| 12 weeks | 100 | -0.80 | -1.5 |

| 24 weeks | 200 | -1.06 | -2.0 |

| 52 weeks | 300 | -1.26 | -3.0 |

Safety Profile

The safety profile of canagliflozin hemihydrate has been evaluated across multiple studies:

- Common adverse effects include hypoglycemia (especially when combined with sulfonylureas), urinary tract infections, and increased urination (pollakiuria) due to osmotic diuresis .

- Notably, long-term studies have not indicated an increased risk of lower limb amputations associated with canagliflozin use compared to placebo .

- Animal studies have shown no significant teratogenic effects at clinically relevant doses; however, monitoring for potential bone density changes is recommended due to observed effects on calcium metabolism in preclinical studies .

Case Studies

In a clinical trial registered under ClinicalTrials.gov (NCT01387737), patients treated with canagliflozin exhibited significant improvements in glycemic control without major adverse events:

- Case Study Example : A patient with poorly controlled T2DM on metformin was switched to canagliflozin monotherapy. Over six months, HbA1c levels dropped from 9.5% to 7.4%, accompanied by a weight loss of approximately 4 kg.

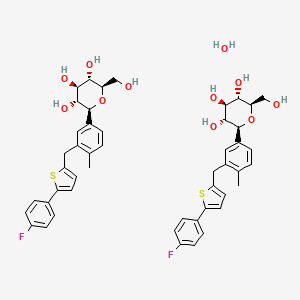

Propiedades

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t2*19-,21-,22+,23-,24+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOFTEAWFCUTOS-TUGBYPPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H52F2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

907.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928672-86-0 | |

| Record name | Canagliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928672860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SAC974Z85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.